N-(3-bromo-1-methylpyrazol-4-yl)propanamide
Description
N-(3-bromo-1-methylpyrazol-4-yl)propanamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring, along with a propanamide group attached to the 4-position
Properties
IUPAC Name |
N-(3-bromo-1-methylpyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c1-3-6(12)9-5-4-11(2)10-7(5)8/h4H,3H2,1-2H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXBEZAKEUWPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CN(N=C1Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-bromo-1-methylpyrazol-4-yl)propanamide can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-1-methylpyrazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
N-(3-bromo-1-methylpyrazol-4-yl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: The methyl group at the 1-position can be oxidized to form a carboxylic acid or an aldehyde. Reagents such as potassium permanganate or chromium trioxide are commonly used for these oxidations.
Reduction Reactions: The propanamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an N-substituted pyrazole derivative, while oxidation of the methyl group would produce a pyrazole carboxylic acid.
Scientific Research Applications
N-(3-bromo-1-methylpyrazol-4-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound can be used as a building block for the synthesis of novel drug candidates targeting various diseases.
Biological Studies: The compound can be used as a probe to study the biological pathways and molecular targets involved in its mechanism of action. It can also serve as a lead compound for the development of new bioactive molecules.
Material Science: Pyrazole derivatives have been explored for their potential applications in material science, including the development of organic semiconductors, dyes, and polymers. This compound can be used as a precursor for the synthesis of functional materials with desirable properties.
Mechanism of Action
The mechanism of action of N-(3-bromo-1-methylpyrazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the propanamide group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its structure-activity relationship (SAR) can provide insights into the key functional groups responsible for its activity.
Comparison with Similar Compounds
N-(3-bromo-1-methylpyrazol-4-yl)propanamide can be compared with other similar compounds, such as:
N-(3-chloro-1-methylpyrazol-4-yl)propanamide: This compound has a chlorine atom instead of a bromine atom at the 3-position. The difference in halogen atoms can affect its reactivity and biological activity.
N-(3-bromo-1-ethylpyrazol-4-yl)propanamide: This compound has an ethyl group instead of a methyl group at the 1-position. The change in alkyl group size can influence its steric interactions and binding properties.
N-(3-bromo-1-methylpyrazol-4-yl)acetamide: This compound has an acetamide group instead of a propanamide group. The difference in the amide group can impact its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
